3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine
Overview
Description
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of multiple benzyloxy groups attached to the piperidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a piperidine derivative and introduce the benzyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine ring, followed by the addition of benzyl halides to introduce the benzyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler piperidine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of a piperidine derivative without benzyloxy groups.
Substitution: Formation of piperidine derivatives with different functional groups replacing the benzyloxy groups.
Scientific Research Applications
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a piperidine ring.
3,4,5-Tris(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a piperidine ring.
2,3,4,5-Tetra(benzyloxy)piperidine: Similar structure but with an additional benzyloxy group.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine is unique due to the presence of multiple benzyloxy groups attached to a piperidine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIDKLQTCPFQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171378 | |
Record name | Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323486-74-3 | |
Record name | Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323486-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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